molecular formula C11H6F2N2O B1438137 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde CAS No. 960198-48-5

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1438137
CAS No.: 960198-48-5
M. Wt: 220.17 g/mol
InChI Key: ZLQZIIZARGBMQI-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with a pyrimidine derivative under controlled conditions. One common method includes the use of a Vilsmeier-Haack reaction, where the aniline derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3,5-Difluorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is utilized in several scientific research areas due to its unique structure and properties:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to modulation of the target’s activity, which can result in therapeutic effects or provide insights into biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluorophenyl)pyrimidine-4-carbaldehyde
  • 2-(3,5-Difluorophenyl)pyridine-5-carbaldehyde
  • 2-(3,5-Difluorophenyl)quinoline-5-carbaldehyde

Uniqueness

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group on the pyrimidine ring. This configuration provides distinct electronic properties and reactivity compared to other similar compounds, making it particularly valuable in the synthesis of specialized pharmaceuticals and materials .

Properties

IUPAC Name

2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQZIIZARGBMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662741
Record name 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960198-48-5
Record name 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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